[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Stereochemical Descriptors
The compound’s IUPAC name is derived from its cyclopenta[a]phenanthrene core, a tetracyclic steroid skeleton modified with multiple functional groups. Following IUPAC rules for steroid nomenclature, the parent structure is designated as 1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one , with the following substituents:
- 6α,9α-Difluoro groups
- 10β,13β,16α-Trimethyl groups
- 11β-Hydroxyl group
- 17β-(Fluoromethylsulfanylcarbonyl) group
- 17α-Propanoate ester
The full systematic name is:
(6α,9α,10β,13β,16α,17α)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(fluoromethylsulfanylcarbonyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl propanoate .
Stereochemical descriptors follow the R/S and α/β conventions. The α configuration (below the plane) is assigned to substituents at C-6, C-9, and C-17, while the β configuration (above the plane) applies to C-10, C-13, and C-11. The absolute configuration at C-16 is α due to methyl group orientation.
Table 1: Stereochemical Assignments
| Position | Substituent | Configuration |
|---|---|---|
| C-6 | Fluoro | α |
| C-9 | Fluoro | α |
| C-10 | Methyl | β |
| C-11 | Hydroxyl | β |
| C-13 | Methyl | β |
| C-16 | Methyl | α |
| C-17 | Propanoate | α |
Comparative Analysis with Structural Analogs in the Corticosteroid Family
The compound shares structural homology with glucocorticoids such as fluticasone propionate and dexamethasone , but key differences lie in its substitution pattern:
Table 2: Structural Comparison with Analogues
The fluoromethylsulfanylcarbonyl group at C-17 distinguishes it from fluticasone’s thioester moiety, potentially enhancing metabolic stability through reduced enzymatic cleavage. The 6α,9α-difluoro substitution mirrors anti-inflammatory corticosteroids, which leverage fluorine’s electron-withdrawing effects to amplify glucocorticoid receptor binding.
Isomeric Variations and Conformational Stability
The compound exhibits 16 stereocenters , creating the potential for 2¹⁶ isomers , though synthetic pathways typically yield a single dominant stereoisomer. Key isomeric considerations include:
- C-17 Diastereomers : The α-configuration of the propanoate ester contrasts with β-oriented esters in natural steroids, affecting receptor binding kinetics.
- Ring Conformations : The A-ring (cyclopentane) adopts a half-chair conformation , while the B/C-rings (decahydrophenanthrene) maintain a trans-decalin structure , minimizing torsional strain. Fluorine atoms at C-6 and C-9 induce 1,3-diaxial interactions , slightly distorting the A-ring geometry.
Conformational Stability Factors:
- Fluorine’s Electronegativity : Stabilizes the 6α,9α-difluoro configuration via hyperconjugative effects.
- Methyl Group Crowding : The 10β,13β,16α-trimethyl arrangement creates van der Waals repulsions, offset by the rigid trans-decalin system.
- Ester Group Rotation : The fluoromethylsulfanylcarbonyl group at C-17 restricts rotation due to steric hindrance, favoring a single conformational state.
Quantum mechanical calculations predict a ΔG of 42.7 kJ/mol for A-ring puckering, indicating moderate flexibility compared to non-fluorinated analogs.
Properties
Molecular Formula |
C25H33F3O5S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3 |
InChI Key |
JPFBGPYMGJGHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Structure
The synthesis begins with a 16α-methylpregna-1,4-diene-3,20-dione derivative, a common precursor in corticosteroid synthesis. This scaffold provides the necessary steric framework for subsequent substitutions. The 17-hydroxy group is protected as a 21-ester (e.g., acetate or propionate) to prevent undesired reactions during early-stage modifications.
Introduction of the 16α-Methyl Group
Alkylation at C16 is achieved using methyl iodide in the presence of a strong base, such as potassium tert-butoxide, in tetrahydrofuran (THF). This step ensures the retention of the α-configuration, critical for biological activity.
Fluorination Strategies
6α-Fluorination via Enolate Intermediate
The 6α-fluoro group is introduced using a stereoselective fluorinating agent. A patented method involves generating a 3-ethyl enolate by treating the steroid with sodium hydride and ethyl iodide in dimethylformamide (DMF). Subsequent reaction with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) yields the 6α-fluoro derivative with >95% stereoselectivity.
Reaction Conditions
9α-Fluorination via Epoxide Ring Opening
A 9β,11β-epoxide intermediate is first synthesized by treating the steroid with meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The epoxide is then opened with anhydrous HF in tetrahydrofuran, resulting in 9α-fluorination and 11β-hydroxylation. This step is conducted under rigorously anhydrous conditions to avoid hydrolysis.
Functionalization at C17
Installation of Fluoromethylsulfanylcarbonyl Group
The 17-hydroxy group undergoes sequential modifications:
- Activation as a Carbonyl Chloride : Treatment with oxalyl chloride converts the hydroxyl to a reactive carbonyl chloride intermediate.
- Nucleophilic Substitution : Reaction with fluoromethylthiolate (generated from fluoromethyl mercaptan and potassium hydroxide) introduces the fluoromethylsulfanylcarbonyl moiety.
Key Parameters
Propanoate Ester Formation
The remaining 17-hydroxyl group is esterified with propionic anhydride in pyridine. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving near-quantitative conversion.
Purification and Particle Size Control
Recrystallization Techniques
To meet pharmaceutical specifications (D98 < 5 µm), the crude product is dissolved in polyethylene glycol 400 (PEG 400) and precipitated into an antisolvent mixture of water and polysorbate 80. This method avoids mechanical micronization, preserving crystallinity.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | PEG 400 |
| Antisolvent | Water + 0.02% polysorbate |
| Temperature | 25°C |
| Stirring Rate | 500 rpm |
| Final Particle Size | D98 = 3.47 µm |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a purity of 99.3% with retention time = 12.7 min.
Challenges and Optimization
Stereochemical Control
The 6α-fluorination’s selectivity depends on the enolate’s conformation. Using bulky bases like LDA (lithium diisopropylamide) minimizes 6β-fluoro byproducts.
Stability of Intermediates
The 9β,11β-epoxide intermediate is hygroscopic and requires storage under argon. Premature hydrolysis reduces 9α-fluorination yields by 30–40%.
Chemical Reactions Analysis
Types of Reactions
Fluticasone propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated metabolites, which can have different pharmacological activities .
Scientific Research Applications
Pharmacological Applications
Fluticasone furoate is primarily utilized in the treatment of respiratory diseases and allergic conditions. Its applications include:
- Asthma Management : Fluticasone furoate is used as a maintenance treatment for asthma. It helps to reduce airway inflammation and improve lung function. Clinical studies have shown that it significantly decreases the frequency of asthma exacerbations when used regularly .
- Allergic Rhinitis : This compound is effective in treating allergic rhinitis symptoms such as sneezing, nasal congestion, and runny nose. It is available in intranasal spray formulations like Veramyst and Arnuity Ellipta .
- Chronic Obstructive Pulmonary Disease (COPD) : Fluticasone furoate is also indicated for the management of COPD. It helps to alleviate symptoms and improve quality of life in patients suffering from this condition .
Clinical Case Studies
Several clinical trials have been conducted to evaluate the efficacy and safety of fluticasone furoate:
- Asthma Control Study : A randomized controlled trial demonstrated that patients using fluticasone furoate showed a significant improvement in asthma control compared to those receiving a placebo. The study highlighted a reduction in nighttime awakenings and an increase in peak expiratory flow rates .
- Allergic Rhinitis Trial : In a double-blind study involving patients with moderate to severe allergic rhinitis, fluticasone furoate was shown to provide rapid relief from nasal symptoms within 24 hours of administration. The results indicated a significant reduction in total nasal symptom scores compared to placebo.
- COPD Management Study : A long-term study assessed the impact of fluticasone furoate on COPD patients over one year. Findings revealed improved lung function and reduced exacerbation rates among participants treated with fluticasone furoate compared to those on standard therapy.
Safety Profile
Fluticasone furoate has a well-established safety profile. Common side effects include:
- Nasal irritation
- Headaches
- Throat discomfort
Serious adverse effects are rare but may include systemic corticosteroid effects such as adrenal suppression when used at high doses or for prolonged periods.
Mechanism of Action
Fluticasone propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes. The compound also inhibits the activity of pro-inflammatory transcription factors, reducing the production of inflammatory cytokines and mediators .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with other glucocorticoids but differs in substituents and stereochemistry. Key comparisons include:
Key Structural Insights :
- The fluoromethylsulfanylcarbonyl group in the target compound and fluticasone propionate enhances glucocorticoid receptor (GR) binding compared to non-fluorinated analogs .
- Trimethyl substitutions (positions 10, 13, 16) in the target compound may reduce systemic absorption, favoring localized action .
- Unlike Ulipristal Acetate, which has a dimethylaminophenyl group for progesterone receptor modulation, the target compound lacks aromaticity, suggesting specificity for GR .
Pharmacological Activity
- Target Compound vs. Fluticasone Propionate: Both exhibit high GR affinity due to fluorination, but fluticasone’s 16α-methyl group increases potency in pulmonary tissues . The target compound’s 17-propanoate ester may favor dermal or gastrointestinal applications .
- Target Compound vs. Diflorasone Diacetate :
Diflorasone’s 21-acetate group enhances lipid solubility for topical use, whereas the target’s fluoromethylsulfanylcarbonyl group may confer unique metabolic stability .
Pharmacokinetic Properties
- Metabolism: Fluorination at positions 6 and 9 (shared with fluticasone) reduces hepatic metabolism, prolonging half-life compared to non-fluorinated steroids like hydrocortisone .
- Bioavailability: The propanoate ester in the target compound likely improves absorption in lipid-rich tissues, similar to fluticasone’s propionate group .
Biological Activity
The compound [6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate , commonly referred to as Fluticasone Propionate , is a synthetic corticosteroid with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
Fluticasone Propionate has the following chemical characteristics:
- Molecular Formula : C25H29F3O5S
- Molecular Weight : 498.56 g/mol
- IUPAC Name : [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Pharmacological Classification
Fluticasone Propionate is classified as a synthetic corticosteroid and is known for its potent anti-inflammatory properties. It acts primarily as a selective glucocorticoid receptor agonist.
Fluticasone Propionate exerts its biological effects through the following mechanisms:
- Glucocorticoid Receptor Activation : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune responses.
- Inhibition of Pro-inflammatory Mediators : The compound reduces the synthesis of inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α).
- Reduction of Eosinophil Recruitment : It inhibits the migration of eosinophils to inflamed tissues.
Therapeutic Applications
Fluticasone Propionate is primarily used in the treatment of:
- Asthma : It helps in controlling asthma symptoms by reducing airway inflammation.
- Allergic Rhinitis : The compound alleviates symptoms associated with hay fever.
- Chronic Obstructive Pulmonary Disease (COPD) : It is used to manage exacerbations and improve lung function.
Clinical Trials
- Asthma Management : A study published in the New England Journal of Medicine demonstrated that patients using Fluticasone Propionate showed significant improvement in lung function and reduction in asthma exacerbations compared to those on placebo .
- Allergic Rhinitis : Research indicated that Fluticasone Propionate nasal spray effectively reduced nasal congestion and other symptoms in patients with allergic rhinitis over a 12-week period .
Comparative Efficacy Studies
A comparative study highlighted the efficacy of Fluticasone Propionate against other corticosteroids such as Budesonide and Beclomethasone. Results showed that Fluticasone had superior anti-inflammatory effects and a more favorable side effect profile .
Table 1: Comparison of Corticosteroids
| Corticosteroid | Molecular Weight | Administration Route | Indications |
|---|---|---|---|
| Fluticasone Propionate | 498.56 g/mol | Inhalation/Nasal | Asthma, Allergic Rhinitis |
| Budesonide | 430.5 g/mol | Inhalation | Asthma, COPD |
| Beclomethasone | 393.4 g/mol | Inhalation | Asthma |
Table 2: Clinical Trial Outcomes
| Study Reference | Condition | Outcome Measure | Result |
|---|---|---|---|
| NEJM Study on Asthma | Asthma | Lung Function Improvement | Significant improvement observed |
| Allergic Rhinitis Study | Allergic Rhinitis | Symptom Reduction | 40% reduction in symptoms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
